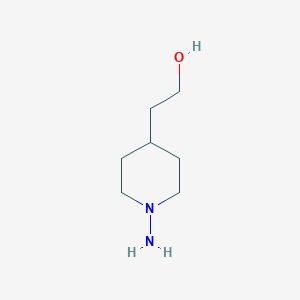
1-Amino-4-piperidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-piperidineethanol is an organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with an amino group and a hydroxyl group. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-piperidineethanol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-4-piperidineethanol using hydrogenation techniques. Another method includes the reductive amination of 4-piperidone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use catalysts like palladium or rhodium to facilitate the reduction of nitro or carbonyl groups to the corresponding amines under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 1-Keto-4-piperidineethanol.
Reduction: 1-Amino-4-piperidine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-Amino-4-piperidineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Amino-4-piperidineethanol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethanol: Similar structure but with the hydroxyl group on the ethyl chain instead of the piperidine ring.
4-Hydroxypiperidine: Lacks the amino group but has a hydroxyl group on the piperidine ring.
1-Piperidineethanol: Similar structure but without the amino group
Uniqueness
1-Amino-4-piperidineethanol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(1-aminopiperidin-4-yl)ethanol |
InChI |
InChI=1S/C7H16N2O/c8-9-4-1-7(2-5-9)3-6-10/h7,10H,1-6,8H2 |
InChI Key |
GVYVZISYQXLXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)


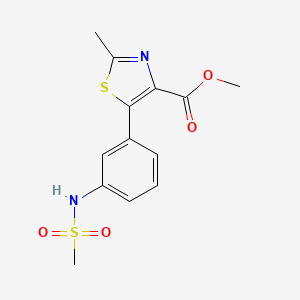
![5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B13924113.png)
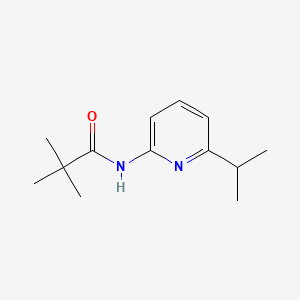
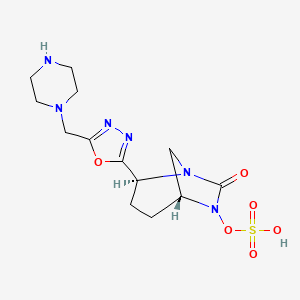
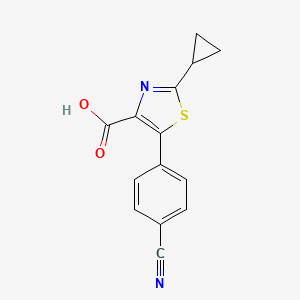
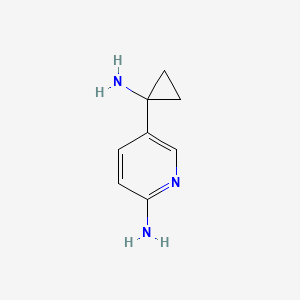
![4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13924140.png)
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
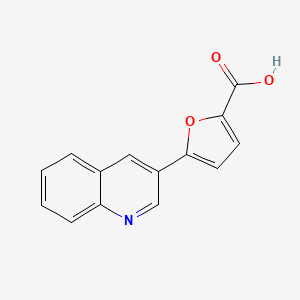
![20-[[(1S)-4-[[(2S)-6-amino-1-[[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxohexan-2-yl]amino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid](/img/structure/B13924154.png)
